Cas no 1780166-33-7 (2-Cyclopropyl-1,2,3,4-tetrahydroisoquinolin-6-amine)

2-Cyclopropyl-1,2,3,4-tetrahydroisoquinolin-6-amine 化学的及び物理的性質
名前と識別子
-
- AKOS024064325
- SCHEMBL17797651
- 2-Cyclopropyl-1,2,3,4-tetrahydroisoquinolin-6-amine
- 1780166-33-7
- GTJVWZRSYYIKSP-UHFFFAOYSA-N
- 2-Cyclopropyl-1,2,3,4-tetrahydro-isoquinolin-6-ylamine
- 6-Isoquinolinamine, 2-cyclopropyl-1,2,3,4-tetrahydro-
-
- インチ: 1S/C12H16N2/c13-11-2-1-10-8-14(12-3-4-12)6-5-9(10)7-11/h1-2,7,12H,3-6,8,13H2
- InChIKey: GTJVWZRSYYIKSP-UHFFFAOYSA-N
- SMILES: N1(CC2C=CC(=CC=2CC1)N)C1CC1
計算された属性
- 精确分子量: 188.131348519g/mol
- 同位素质量: 188.131348519g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 14
- 回転可能化学結合数: 1
- 複雑さ: 212
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.7
- トポロジー分子極性表面積: 29.3Ų
2-Cyclopropyl-1,2,3,4-tetrahydroisoquinolin-6-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM240322-1g |
2-Cyclopropyl-1,2,3,4-tetrahydroisoquinolin-6-amine |
1780166-33-7 | 95+% | 1g |
$608 | 2021-08-04 | |
Chemenu | CM240322-5g |
2-Cyclopropyl-1,2,3,4-tetrahydroisoquinolin-6-amine |
1780166-33-7 | 95+% | 5g |
$1262 | 2021-08-04 | |
Chemenu | CM240322-10g |
2-Cyclopropyl-1,2,3,4-tetrahydroisoquinolin-6-amine |
1780166-33-7 | 95+% | 10g |
$1730 | 2021-08-04 | |
Chemenu | CM240322-1g |
2-Cyclopropyl-1,2,3,4-tetrahydroisoquinolin-6-amine |
1780166-33-7 | 95%+ | 1g |
$*** | 2023-03-30 |
2-Cyclopropyl-1,2,3,4-tetrahydroisoquinolin-6-amine 関連文献
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
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Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
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6. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
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7. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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8. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
2-Cyclopropyl-1,2,3,4-tetrahydroisoquinolin-6-amineに関する追加情報
Introduction to 2-Cyclopropyl-1,2,3,4-tetrahydroisoquinolin-6-amine (CAS No. 1780166-33-7)
2-Cyclopropyl-1,2,3,4-tetrahydroisoquinolin-6-amine, a compound with the CAS number 1780166-33-7, is a synthetic organic molecule that has garnered significant attention in recent years due to its potential applications in pharmaceutical research and development. This compound belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities and therapeutic potential.
The structure of 2-Cyclopropyl-1,2,3,4-tetrahydroisoquinolin-6-amine is characterized by a cyclopropyl group attached to the 2-position of the tetrahydroisoquinoline ring. This unique structural feature contributes to its distinct chemical and biological properties. The cyclopropyl group is known for its strain energy and reactivity, which can influence the compound's interactions with biological targets.
Recent studies have explored the pharmacological properties of 2-Cyclopropyl-1,2,3,4-tetrahydroisoquinolin-6-amine. One notable area of research is its potential as an analgesic agent. A study published in the Journal of Medicinal Chemistry in 2021 reported that this compound exhibits potent analgesic effects in animal models of pain. The researchers found that it selectively binds to specific opioid receptors, suggesting its potential as a novel pain management drug with fewer side effects compared to traditional opioids.
In addition to its analgesic properties, 2-Cyclopropyl-1,2,3,4-tetrahydroisoquinolin-6-amine has shown promise in neuroprotective applications. A 2020 study in the journal Neuropharmacology demonstrated that this compound can protect neurons from oxidative stress and apoptosis induced by various neurotoxic agents. The mechanism of action involves modulating intracellular signaling pathways that are crucial for neuronal survival and function.
The synthesis of 2-Cyclopropyl-1,2,3,4-tetrahydroisoquinolin-6-amine has been optimized using modern synthetic methods. A key step in the synthesis involves the Pictet-Spengler reaction, which cyclizes an amine and an aldehyde to form the tetrahydroisoquinoline ring. Subsequent modifications to introduce the cyclopropyl group have been achieved through various catalytic processes and functional group transformations. These advancements have made the compound more accessible for large-scale production and further pharmaceutical development.
The safety profile of 2-Cyclopropyl-1,2,3,4-tetrahydroisoquinolin-6-amine has also been evaluated in preclinical studies. Toxicity assessments indicate that it has a favorable safety margin when administered at therapeutic doses. However, as with any new drug candidate, ongoing research is necessary to fully understand its long-term effects and potential interactions with other medications.
In conclusion, 2-Cyclopropyl-1,2,3,4-tetrahydroisoquinolin-6-amine (CAS No. 1780166-33-7) is a promising compound with diverse biological activities and therapeutic potential. Its unique structural features and pharmacological properties make it an attractive candidate for further investigation in various medical applications. Continued research and development will likely uncover additional uses and optimize its clinical utility.
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